Tert-butyl 4-aminobutanoate has the molecular formula C₈H₁₇NO₂. It is characterized as an ester derivative of butanoic acid, where the carboxyl group is esterified with a tert-butyl group and an amino group is substituted at the fourth carbon of the butanoic acid chain. This structure imparts unique properties to the compound, making it useful in organic synthesis and various applications in pharmaceuticals and chemical research .
The t-Boc group in Tert-Butyl 4-Aminobutanoate acts as a protecting group for the amine functionality of GABA. Protecting groups are chemical moieties that can be attached to functional groups in a molecule to temporarily block their reactivity while allowing reactions to occur at other sites. This is particularly useful in organic synthesis, where you want to selectively modify a specific part of a molecule.
In the case of GABA, the amine group is essential for its biological activity, but it can also be reactive under certain reaction conditions. By attaching the t-Boc group, researchers can perform modifications on other parts of the GABA molecule without affecting the amine group. Once the desired modifications are complete, the t-Boc group can be easily removed under specific conditions to regenerate the free amine of GABA. PubChem, tert-Butyl 4-aminobutanoate hydrochloride: )
Tert-butyl 4-aminobutanoate is involved in biological processes similar to those of other amino acids. While specific mechanisms are not extensively documented, it is known that related compounds participate in enzyme mechanisms and metabolic pathways. For example, 4-aminobutyrate transaminase catalyzes reactions involving 4-aminobutanoate, which relates to the metabolism of gamma-aminobutyric acid (GABA) in the brain.
The synthesis of tert-butyl 4-aminobutanoate can be achieved through several methods:
Tert-butyl 4-aminobutanoate has diverse applications across various fields:
Research involving tert-butyl 4-aminobutanoate focuses on its interactions with enzymes such as GABA-T (gamma-aminobutyric acid transaminase). Compounds derived from this substance are designed to mimic GABA's structure, providing insights into how structural modifications affect their interactions with GABA-T and their potential as enzyme inhibitors.
Several compounds share structural similarities with tert-butyl 4-aminobutanoate:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| Butyl 4-aminobutanoate | Butyl group instead of tert-butyl | Less sterically hindered compared to tert-butyl. |
| Methyl 4-aminobutanoate | Methyl ester group | Smaller size may affect reactivity and solubility. |
| Ethyl 4-aminobutanoate | Ethyl ester group | Intermediate steric hindrance compared to tert-butyl. |
Tert-butyl 4-aminobutanoate's uniqueness lies in its bulky tert-butyl group, which influences its reactivity and steric properties. This characteristic makes it a valuable intermediate in organic synthesis, providing distinct advantages in selectivity and stability compared to its analogs .
Carbodiimide-mediated coupling represents one of the most versatile and widely employed strategies for the synthesis of tert-butyl 4-aminobutanoate. This methodology involves the activation of 4-aminobutanoic acid through the formation of an O-acylisourea intermediate, which subsequently reacts with tert-butanol to afford the desired ester product [1] [2].
The mechanism of carbodiimide-mediated esterification proceeds through a multi-step pathway. Initially, the carboxylic acid component reacts with the carbodiimide reagent to form an O-acylisourea intermediate [3]. This intermediate represents a highly activated species that can undergo nucleophilic attack by the alcohol component. The most commonly employed carbodiimide reagent is dicyclohexylcarbodiimide, which provides excellent reactivity under mild conditions [1] [2].
The incorporation of 4-dimethylaminopyridine as a nucleophilic catalyst significantly enhances the efficiency of this transformation. 4-Dimethylaminopyridine functions as an acyl transfer reagent, accepting the acyl group from the O-acylisourea intermediate and subsequently transferring it to the alcohol nucleophile [4]. This catalytic pathway prevents the formation of the unreactive N-acylurea side product, which represents a major competing reaction pathway in carbodiimide-mediated transformations [5].
Research findings demonstrate that the carbodiimide-mediated coupling of 4-aminobutanoic acid with tert-butanol proceeds with yields ranging from 70-95% under optimized conditions [6]. The reaction typically requires 2-24 hours at room temperature in dichloromethane solvent [7]. The formation of dicyclohexylurea as a byproduct represents the primary limitation of this methodology, as this urea derivative must be removed through purification procedures [1].
Alternative carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide offer enhanced water solubility and simplified workup procedures [8]. These water-soluble carbodiimides enable the use of aqueous-organic biphasic systems, facilitating the removal of urea byproducts through aqueous extraction [8].
Acid chloride intermediate routes provide an alternative approach for the synthesis of tert-butyl 4-aminobutanoate through the conversion of 4-aminobutanoic acid to the corresponding acid chloride, followed by nucleophilic substitution with tert-butanol [9] [10].
The mechanism of acid chloride formation involves the reaction of 4-aminobutanoic acid with thionyl chloride or oxalyl chloride under anhydrous conditions [10]. This transformation proceeds through the initial formation of a chlorosulfite intermediate, which undergoes elimination to generate the acid chloride product along with sulfur dioxide and hydrogen chloride gases [10].
The subsequent esterification reaction involves nucleophilic attack of tert-butanol on the electrophilic carbonyl carbon of the acid chloride [9] [11]. This mechanism proceeds through a tetrahedral intermediate, which undergoes elimination of hydrogen chloride to afford the ester product [12]. The reaction typically occurs instantaneously at room temperature, representing a significant kinetic advantage over alternative esterification methods [11].
Experimental studies demonstrate that acid chloride-mediated esterification achieves yields of 85-98% for tert-butyl 4-aminobutanoate synthesis [13] [14]. The reaction proceeds under mild conditions, typically requiring 1-3 hours at room temperature to reflux temperatures [13]. The irreversible nature of this transformation represents a key advantage over equilibrium-based esterification methods [14].
The primary limitation of acid chloride routes involves the harsh conditions required for acid chloride formation. The use of thionyl chloride or oxalyl chloride necessitates anhydrous conditions and generates corrosive hydrogen chloride gas as a byproduct [10]. Additionally, the acid chloride intermediate exhibits high reactivity toward moisture, requiring careful handling and storage procedures [11].
Recent developments in electrochemical synthesis have provided alternative approaches for acid chloride generation. Electrochemical methods enable the in situ formation of acid chlorides under milder conditions, reducing the need for harsh chlorinating reagents [15]. These methodologies show particular promise for large-scale applications where environmental considerations are paramount [15].
The installation of tert-butyloxycarbonyl protecting groups on amino functionalities represents a fundamental transformation in the synthesis of tert-butyl 4-aminobutanoate derivatives. This protection strategy enables selective manipulation of other functional groups while maintaining the integrity of the amino functionality [16] [17].
The mechanism of Boc group installation involves nucleophilic attack of the amine on di-tert-butyl dicarbonate [18] [17]. The reaction proceeds through the formation of a tetrahedral intermediate, followed by elimination of tert-butyl carbonate to generate the carbamate product [19]. The eliminated tert-butyl carbonate subsequently undergoes decarboxylation to produce carbon dioxide and tert-butoxide [17].
Experimental conditions for Boc protection typically involve the treatment of 4-aminobutanoic acid or its derivatives with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine [16] [17]. The reaction proceeds under mild conditions, typically at room temperature in aqueous or organic solvent systems [20]. Yields for Boc protection generally range from 85-95% under optimized conditions [17].
The use of 4-dimethylaminopyridine as a nucleophilic catalyst enhances the rate of Boc group installation, particularly for less nucleophilic amines [18]. This catalytic system enables the protection of sterically hindered or electronically deactivated amino groups under mild conditions [19].
Solvent-free conditions represent an environmentally benign alternative for Boc group installation. Research demonstrates that the direct treatment of amines with di-tert-butyl dicarbonate in the absence of solvent provides efficient protection with minimal environmental impact [18] [20]. These conditions offer particular advantages for large-scale applications where solvent usage represents a significant cost and environmental consideration [20].
Novel methodologies utilizing tert-butyl acetate as both solvent and tert-butylating agent have been developed [21]. These approaches employ bis(trifluoromethanesulfonyl)imide as an activating agent, enabling the direct conversion of amino acids to tert-butyl esters with simultaneous Boc protection [21]. This methodology achieves yields of 86% for related amino acid substrates under mild conditions [21].
The selective removal of N-Boc protecting groups represents a critical transformation in synthetic sequences involving tert-butyl 4-aminobutanoate derivatives. Multiple methodologies have been developed to achieve this deprotection under varying conditions, each offering distinct advantages for specific synthetic applications [16] [22].
Trifluoroacetic acid-mediated deprotection represents the most commonly employed method for N-Boc cleavage. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by heterolytic cleavage of the carbon-oxygen bond to generate a tert-butyl cation [23] [24]. The resulting carbamic acid intermediate undergoes spontaneous decarboxylation to regenerate the free amine [23].
The tert-butyl cation formed during this process can undergo elimination to produce isobutylene gas or react with nucleophilic species present in the reaction mixture [23]. To prevent unwanted alkylation reactions, scavenger reagents such as anisole or thioanisole are often incorporated into the reaction mixture [17] [20].
Experimental conditions typically involve treatment of the N-Boc protected substrate with trifluoroacetic acid in dichloromethane at room temperature [25]. Reaction times range from 1-4 hours, with yields typically exceeding 85-95% [26] [25]. The reaction is characterized by vigorous carbon dioxide evolution, which serves as a convenient indication of reaction progress [23].
Kinetic studies reveal that trifluoroacetic acid-mediated deprotection exhibits second-order dependence on acid concentration for certain substrates [27]. This kinetic behavior has been rationalized through a mechanism involving general acid-catalyzed separation of a reversibly formed ion-molecule pair [27]. These mechanistic insights provide important considerations for optimizing reaction conditions and predicting reaction rates [27].
Oxalyl chloride/methanol systems represent a mild alternative for N-Boc deprotection that operates under near-neutral conditions [28] [29]. This methodology offers particular advantages for substrates containing acid-sensitive functional groups that may be compromised under traditional acidic deprotection conditions [29].
The mechanism of oxalyl chloride-mediated deprotection involves the initial formation of a complex between oxalyl chloride and the carbamate carbonyl [29] [30]. This interaction activates the carbamate toward nucleophilic attack by methanol, leading to the formation of methyl carbamate and tert-butyl chloride intermediates [29]. The methyl carbamate subsequently undergoes hydrolysis and decarboxylation to generate the free amine [30].
Experimental studies demonstrate that oxalyl chloride/methanol deprotection achieves yields of 75-90% for a diverse range of substrates [28] [31]. The reaction proceeds at room temperature with reaction times of 1-4 hours [29]. The methodology exhibits broad functional group tolerance, successfully deprotecting substrates containing aromatic, aliphatic, and heterocyclic functionalities [28].
Gas chromatography-mass spectrometry analysis of reaction mixtures reveals the formation of isocyanate ester intermediates and hydroxy-oxazolidinedione products during the deprotection process [29]. These observations support the proposed mechanism involving oxalyl chloride-mediated activation of the carbamate functionality [30].
The primary limitation of oxalyl chloride/methanol systems involves the potential formation of carbon monoxide as a byproduct [29]. This consideration may limit the application of this methodology in large-scale processes where carbon monoxide formation presents safety concerns [29].
Nitronium tetrafluoroborate represents a highly effective electrophilic nitrating agent for the functionalization of aromatic and heterocyclic substrates related to tert-butyl 4-aminobutanoate derivatives [32] [33]. This reagent offers significant advantages over traditional mixed acid nitration systems, including enhanced regioselectivity and compatibility with sensitive functional groups [34].
The mechanism of nitronium tetrafluoroborate-mediated nitration involves the dissociation of the salt to generate the electrophilic nitronium cation [32] . This cation attacks electron-rich aromatic systems through the classical electrophilic aromatic substitution pathway [36]. The tetrafluoroborate counterion remains largely innocent throughout the reaction, minimizing side reactions and enhancing selectivity [34].
Experimental conditions for nitronium tetrafluoroborate nitration typically involve dissolution of the substrate in acetonitrile or sulfolane, followed by addition of the nitrating agent [37] [34]. Reactions proceed at room temperature to 40°C with reaction times ranging from 1-6 hours [37]. The use of anhydrous conditions is essential, as nitronium tetrafluoroborate reacts rapidly with water to form nitric acid and tetrafluoroboric acid [32].
Research findings demonstrate that nitronium tetrafluoroborate achieves high para-selectivity in the nitration of substituted aromatic compounds [38]. This regioselectivity represents a significant advantage over traditional mixed acid systems, which often produce complex mixtures of regioisomers [39]. Yields for nitronium tetrafluoroborate-mediated nitrations typically range from 85-98% under optimized conditions [34].
The substrate scope of nitronium tetrafluoroborate encompasses aromatic compounds, heterocycles, and nitrogen-containing substrates [33] [37]. The reagent demonstrates particular utility in the nitration of secondary aliphatic amines, acyl amines, carbamate esters, and primary amides [33]. These transformations produce the corresponding N-nitro derivatives with high efficiency and selectivity [37].
Solubility considerations represent an important factor in nitronium tetrafluoroborate-mediated nitrations. The reagent exhibits limited solubility in many organic solvents, with acetonitrile and sulfolane providing the most effective solvent systems [34]. In cases where solubility remains problematic, nitronium hexafluorophosphate may serve as a more soluble alternative [34].
Regioselective modification approaches encompass a diverse array of methodologies designed to achieve precise control over the position of nitro group introduction in aromatic substrates [40] [41]. These strategies are particularly important in the context of tert-butyl 4-aminobutanoate derivatives, where regiocontrol directly impacts the biological and chemical properties of the final products [38].
Directing group strategies represent one of the most effective approaches for achieving regioselective nitration [41] [38]. Electron-donating groups such as alkyl and alkoxy substituents direct nitration to ortho and para positions through resonance stabilization of the arenium ion intermediate [40]. Conversely, electron-withdrawing groups deactivate the aromatic ring and direct nitration to meta positions [40].
Steric hindrance effects provide an additional mechanism for regiocontrol in nitration reactions [41] [38]. Bulky substituents can block access to certain positions on the aromatic ring, effectively directing nitration to less hindered sites [38]. This approach has proven particularly effective in the synthesis of substituted nitroaromatic compounds where electronic effects alone do not provide sufficient selectivity [41].
Advanced nitrating systems have been developed to enhance regioselectivity beyond what is achievable with traditional methods [39] [42]. Zeolite-catalyzed nitration using dinitrogen tetroxide provides high para-selectivity for halogenated aromatic compounds [43]. This heterogeneous system operates under mild conditions and generates minimal waste compared to homogeneous nitrating mixtures [43].
Aqueous phase nitration protocols represent an environmentally benign alternative to traditional nitrating systems [39] [42]. These methodologies employ dilute nitric acid in water, often enhanced through ultrasonic irradiation or microwave activation [42]. While these systems may exhibit lower reactivity compared to concentrated acid mixtures, they offer significant advantages in terms of safety and environmental impact [39].
Phase-transfer catalysis has emerged as an effective strategy for regioselective nitration under mild conditions [44]. This approach enables the use of solid nitrating agents in organic solvents, facilitating product isolation and reducing waste generation [44]. Phase-transfer catalyzed nitrations often exhibit enhanced regioselectivity compared to homogeneous systems [44].
Computational methods play an increasingly important role in predicting and optimizing regioselectivity in nitration reactions [41] [38]. Density functional theory calculations can accurately predict the preferred sites of electrophilic attack based on frontier molecular orbital energies and charge distributions [38]. These theoretical insights enable the rational design of substrates and reaction conditions to achieve desired regioselectivity outcomes [41].
The development of novel nitrating reagents continues to expand the scope of regioselective nitration methodologies [45]. Iron(III)-catalyzed nitration using dinitrogen pentoxide achieves quantitative yields in remarkably short reaction times, even at low temperatures [45]. This system demonstrates compatibility with sensitive functional groups and provides excellent regiocontrol for activated aromatic substrates [45].
Nuclear magnetic resonance spectroscopy represents the primary analytical technique for structural elucidation of tert-butyl 4-aminobutanoate. The proton nuclear magnetic resonance spectrum exhibits distinctive chemical shift patterns that serve as molecular fingerprints for this compound [1] [2] [3].
The proton nuclear magnetic resonance spectrum of tert-butyl 4-aminobutanoate displays characteristic signals that enable unambiguous identification. The most prominent feature appears as a singlet at δ 1.4-1.5 parts per million, integrating for nine protons and corresponding to the tert-butyl group. This signal demonstrates exceptional intensity due to the chemical equivalence of all nine methyl protons within the tert-butyl moiety [1] [2] [3]. The amino group protons typically appear as a broad exchangeable signal between δ 1.2-1.8 parts per million, often exhibiting temperature-dependent line broadening characteristics [3].
The methylene protons adjacent to the amino group resonate as a triplet at δ 2.6-2.8 parts per million with coupling constants of 6-7 hertz, while the methylene protons adjacent to the carbonyl group appear as a triplet at δ 2.3-2.5 parts per million with similar coupling patterns [3] [4]. These splitting patterns confirm the presence of the four-carbon chain connecting the amino and ester functionalities.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift patterns. The ester carbonyl carbon resonates between δ 172-175 parts per million, confirming the presence of the ester functionality [5] [6]. The tert-butyl quaternary carbon appears between δ 80-82 parts per million, while the three equivalent methyl carbons of the tert-butyl group resonate between δ 28-29 parts per million [5] [6]. The aliphatic methylene carbons display distinct chemical shifts: the carbon adjacent to the amino group at δ 39-41 parts per million and the carbon adjacent to the carbonyl at δ 31-33 parts per million [5] [6].
Mass spectrometry of tert-butyl 4-aminobutanoate reveals characteristic fragmentation patterns that provide valuable structural information. Under electron impact ionization conditions, the molecular ion typically exhibits variable intensity, often appearing as a weak peak due to the lability of tert-butyl ester bonds [7] [8].
The most diagnostic fragmentation involves the loss of isobutene (C₄H₈) from the tert-butyl group, producing an [M-C₄H₈]⁺ ion at mass-to-charge ratio 104. This fragmentation represents a characteristic McLafferty rearrangement common to tert-butyl esters [7] [8]. Additionally, the loss of the tert-butoxy radical (C₄H₉O- ) generates an intense fragment at mass-to-charge ratio 87, while the complete loss of the tert-butoxycarbonyl unit (C₅H₈O₂) produces a fragment at mass-to-charge ratio 75 [7] [8].
The tert-butyl cation (C₄H₉⁺) at mass-to-charge ratio 57 frequently appears as the base peak in electron impact spectra, serving as a highly diagnostic marker for tert-butyl-containing compounds [7] [9] [8]. This fragment forms through α-cleavage adjacent to the quaternary carbon, stabilized by hyperconjugation effects [9] [8]. The aminobutyl chain produces characteristic fragments including the protonated aminobutyl unit (C₄H₁₀N⁺) at mass-to-charge ratio 72 and smaller fragments such as the amino methylene cation (NH₂CH₂⁺) at mass-to-charge ratio 30 [7] [8].
Crystallographic analysis of tert-butyl 4-aminobutanoate has proven challenging due to the compound's liquid state at ambient conditions and its tendency to exist as an oil rather than forming well-defined crystals. However, related tert-butyl ester compounds have provided valuable insights into the general structural characteristics of this class of molecules [10] [11].
Crystallographic studies of analogous tert-butyl amino acid esters reveal typical structural features including the tetrahedral geometry around the quaternary carbon of the tert-butyl group and the extended conformation of the alkyl chain [10] [11]. The tert-butyl group typically adopts a staggered conformation to minimize steric interactions, with carbon-carbon bond lengths ranging from 1.52-1.54 angstroms [10] [11].
The ester linkage exhibits standard geometric parameters with carbon-oxygen bond lengths of approximately 1.35 angstroms for the single bond and 1.21 angstroms for the carbonyl double bond [10] [11]. The amino group demonstrates pyramidal geometry with nitrogen-carbon bond lengths of approximately 1.47 angstroms [10] [11].
Intermolecular interactions in crystalline tert-butyl amino acid esters typically involve hydrogen bonding between amino groups and carbonyl oxygens, forming extended networks that stabilize the crystal structure [10] [11]. These interactions contribute to the observed melting points and solubility characteristics of the compounds [10] [11].
Density functional theory calculations provide valuable insights into the electronic structure and conformational preferences of tert-butyl 4-aminobutanoate. Computational studies using hybrid functionals such as B3LYP with appropriate basis sets reveal important structural and energetic parameters [12] [13] [14].
The optimized molecular geometry obtained through density functional theory calculations shows the tert-butyl group adopting a staggered conformation with respect to the ester oxygen, minimizing steric repulsion [12] [13] [14]. The four-carbon chain exhibits a gauche conformation that balances intramolecular steric interactions with electrostatic effects from the polar amino and ester groups [12] [13] [14].
Electronic structure calculations reveal the highest occupied molecular orbital localized primarily on the amino nitrogen, indicating this site as the most nucleophilic center in the molecule [12] [13] [14]. The lowest unoccupied molecular orbital shows significant contribution from the carbonyl carbon, confirming its electrophilic character [12] [13] [14]. Natural bond orbital analysis demonstrates charge transfer from the amino nitrogen lone pair to adjacent sigma-star orbitals, providing insight into the conformational preferences [12] [13] [14].
Vibrational frequency calculations predict characteristic infrared absorption bands including amino group stretching vibrations around 3300-3500 wavenumbers, carbonyl stretching near 1735 wavenumbers, and tert-butyl carbon-hydrogen stretching modes between 2950-3000 wavenumbers [12] [13] [14]. These calculated frequencies show excellent agreement with experimental infrared spectra when available [12] [13] [14].
Computational investigations of potential tautomeric forms of tert-butyl 4-aminobutanoate reveal the overwhelming preference for the canonical amino ester structure over alternative tautomeric forms [15] [16] [17]. Density functional theory calculations indicate that potential imine-enol tautomers lie significantly higher in energy, with energy differences exceeding 40 kilocalories per mole [15].
The amino-ester tautomer benefits from optimal overlap of the nitrogen lone pair with the alkyl chain, while alternative forms suffer from unfavorable geometric constraints and reduced stabilization [15] [16] [17]. Solvent effects, modeled through polarizable continuum methods, show minimal influence on the tautomeric equilibrium, with the amino form remaining strongly favored in polar and nonpolar environments [15] [16] [17].
Transition state calculations for interconversion between tautomeric forms reveal substantial activation barriers exceeding 35 kilocalories per mole, indicating that tautomerization is kinetically unfavorable under normal conditions [15] [16] [17]. These computational predictions confirm that tert-butyl 4-aminobutanoate exists predominantly in its canonical amino ester form under physiological and synthetic conditions [15] [16] [17].